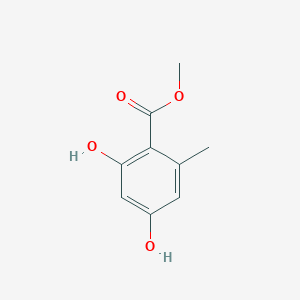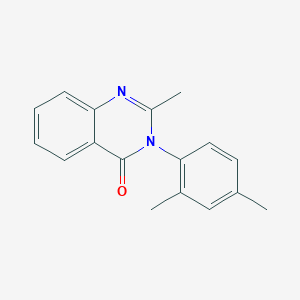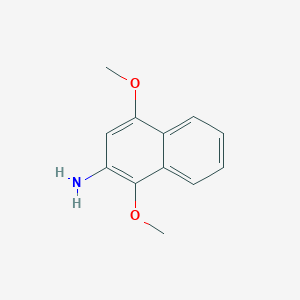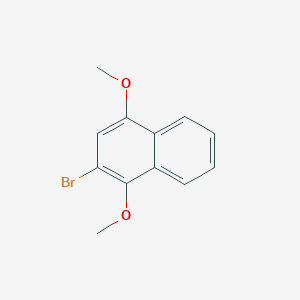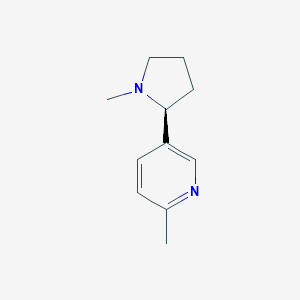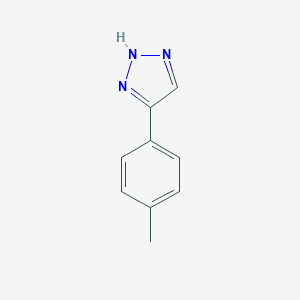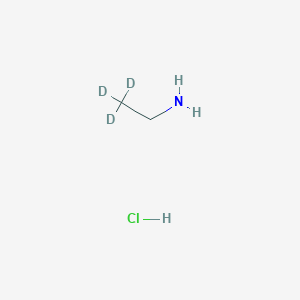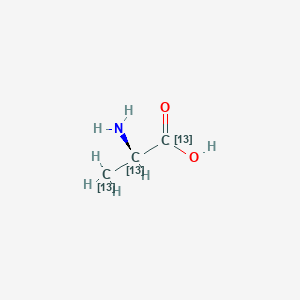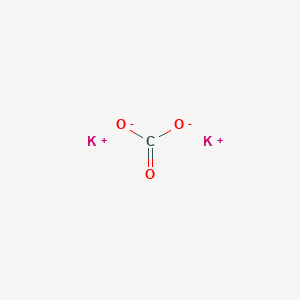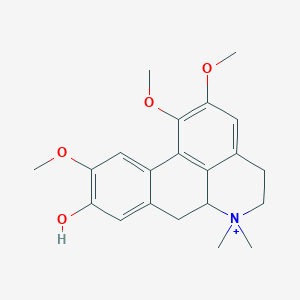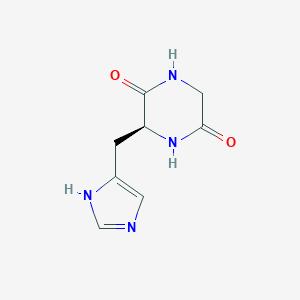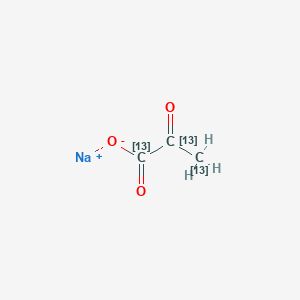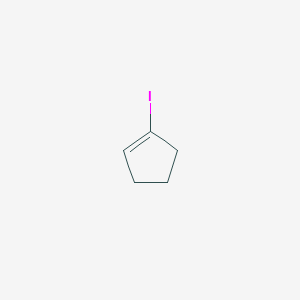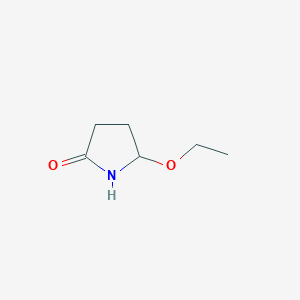
5-Ethoxy-2-pyrrolidinone
Übersicht
Beschreibung
5-Ethoxy-2-pyrrolidinone is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is categorized as an impurity standard .
Synthesis Analysis
A convenient, safe, and cost-effective method for carrying out the key vinylation of 5-ethoxy-2-pyrrolidinone in the preparation of 5-vinyl-2-pyrrolidinone has been described . This procedure is developed by replacing inherently hazardous ethyl magnesium bromide with inexpensive and eco-friendly potassium carbonate .Molecular Structure Analysis
The molecular structure of 5-Ethoxy-2-pyrrolidinone consists of a five-membered pyrrolidinone ring with an ethoxy group attached .Chemical Reactions Analysis
The key vinylation of 5-ethoxy-2-pyrrolidinone in the preparation of 5-vinyl-2-pyrrolidinone is a significant chemical reaction involving this compound .Physical And Chemical Properties Analysis
5-Ethoxy-2-pyrrolidinone has a density of 1.1±0.1 g/cm3, a boiling point of 276.4±33.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 51.5±3.0 kJ/mol and a flash point of 121.0±25.4 °C .Wissenschaftliche Forschungsanwendungen
1. Vigabatrin Synthesis
Specific Scientific Field
Organic Chemistry
Summary
5-Ethoxy-2-pyrrolidinone
serves as a key intermediate in the synthesis of vigabatrin , a medication used to treat epilepsy and other neurological disorders. Vigabatrin is a selective enzyme-activated inhibitor of GABA-T (γ-aminobutyric acid transaminase) in the mammalian brain. By inhibiting GABA-T, vigabatrin increases the level of GABA (γ-aminobutyric acid) in the central nervous system (CNS), making it useful for treating conditions associated with GABA depletion, such as tardive dyskinesia, schizophrenia, and epilepsy.
Experimental Procedure
- Vinylation Reaction :
Results
2. Pyrrolidine Derivatives in Drug Discovery
Specific Scientific Field
Medicinal Chemistry and Drug Discovery
Summary
Pyrrolidine derivatives, including 5-ethoxy-2-pyrrolidinone , have gained attention as versatile scaffolds in drug discovery. Researchers have explored various bioactive molecules characterized by the pyrrolidine ring and its derivatives. These compounds exhibit target selectivity and have been investigated for their therapeutic potential .
Experimental Procedure
Results
These applications highlight the significance of 5-Ethoxy-2-pyrrolidinone in both drug development and organic synthesis. Its versatility and potential impact make it an intriguing compound for further exploration in scientific research. 🌟
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 5-Ethoxy-2-pyrrolidinone are not mentioned in the retrieved papers, the compound’s role in the synthesis of 5-vinyl-2-pyrrolidinone, a key intermediate of vigabatrin, suggests potential applications in the development of treatments for disorders associated with depletion of GABA levels in the central nervous system .
Eigenschaften
IUPAC Name |
5-ethoxypyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRWQRYMEYRQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393849 | |
| Record name | 5-ethoxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-2-pyrrolidinone | |
CAS RN |
39662-63-0 | |
| Record name | 5-ethoxy-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

